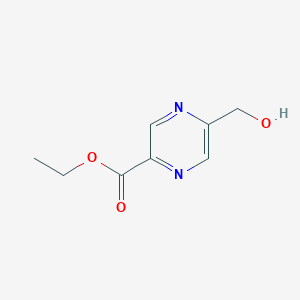

5-Hydroxymethyl-pyrazine-2-carboxylic acid ethyl ester

Description

5-Hydroxymethyl-pyrazine-2-carboxylic acid ethyl ester is a heterocyclic organic compound featuring a pyrazine ring substituted with a hydroxymethyl (-CH$2$OH) group at position 5 and an ethyl ester (-COOCH$2$CH$_3$) at position 2. Pyrazine derivatives are notable for their roles in pharmaceuticals, agrochemicals, and flavoring agents due to their aromatic nitrogen-containing structure.

Properties

IUPAC Name |

ethyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)7-4-9-6(5-11)3-10-7/h3-4,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEUBHQRMULONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254543 | |

| Record name | Ethyl 5-(hydroxymethyl)-2-pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-07-6 | |

| Record name | Ethyl 5-(hydroxymethyl)-2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(hydroxymethyl)-2-pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl-pyrazine-2-carboxylic acid ethyl ester can be achieved through several methods. One common approach involves the reaction of 5-hydroxymethyl-pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-pyrazine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyrazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 5-Carboxypyrazine-2-carboxylic acid ethyl ester.

Reduction: 5-Hydroxymethyl-pyrazine-2-carboxylic acid.

Substitution: Various substituted pyrazine derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

HM-PCA serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its ability to modulate biological pathways makes it a candidate for drug development.

- Case Study: Research has shown that pyrazine derivatives exhibit inhibitory activity against RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV). For instance, compounds derived from pyrazine structures have demonstrated IC50 values as low as 0.69 μM, indicating potent antiviral activity .

Biological Activity

The compound has been investigated for its antimicrobial and anticancer properties. Studies indicate that HM-PCA can inhibit specific enzymes critical for bacterial survival and tumor growth.

- Minimum Inhibitory Concentration (MIC): In vitro studies have shown promising MIC values against Mycobacterium tuberculosis, suggesting potential as a new antimycobacterial agent .

Agricultural Applications

Agrochemicals

HM-PCA is utilized in the formulation of agrochemicals, including herbicides and insecticides. Its ability to disrupt specific biological pathways in pests enhances crop yield and sustainability.

- Application Example: The compound's structural characteristics allow it to interfere with the metabolic processes of agricultural pests, making it effective in pest control strategies .

Material Science

Synthesis of Novel Materials

In material science, HM-PCA is explored for its potential in creating novel materials with enhanced properties such as thermal stability and electrical conductivity.

- Research Insight: The compound is used as a building block for synthesizing more complex pyrazine derivatives, which are valuable in developing new materials and catalysts .

Comparative Analysis of Applications

| Application Area | Key Findings | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Antiviral and anticancer activities | Pyrazine derivatives |

| Agricultural Sciences | Effective in pest control | Herbicides/Insecticides |

| Material Science | Synthesis of advanced materials | Novel pyrazine derivatives |

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-pyrazine-2-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Carboxylate Esters

Methyl 5-Hydroxypyrazine-2-carboxylate (CAS: Not Specified)

- Structure : Methyl ester (-COOCH$_3$) at position 2 and hydroxyl (-OH) at position 3.

- Key Differences : The absence of a hydroxymethyl group reduces polarity compared to the target compound. Methyl esters typically exhibit lower molecular weight (e.g., 154.12 g/mol) and higher volatility than ethyl esters.

- Applications : Used in synthetic chemistry for coupling reactions due to its reactive hydroxyl group .

Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate

- Structure : Ethyl ester fused with an imidazopyridine ring.

- This compound’s fused ring system may enhance binding affinity in medicinal chemistry applications .

Pyrimidine and Pyridine Derivatives

4-Hydroxy-2-(Methylsulfanyl)pyrimidine-5-carboxylic Acid Ethyl Ester

- Structure : Pyrimidine ring with hydroxy, methylsulfanyl (-SMe), and ethyl ester groups.

- Key Differences : Pyrimidine’s two adjacent nitrogen atoms create distinct electronic effects compared to pyrazine’s para-dinitrogen arrangement. The methylsulfanyl group enhances lipophilicity, influencing solubility and membrane permeability .

5-(3-Chloropyridin-2-yl)-1-Methyl-1H-Pyrazole-4-carboxylic Acid Ethyl Ester

- Structure : Ethyl ester with chloropyridine and pyrazole substituents.

Functional Group Variations

Myristic Acid Ethyl Ester (CAS: 124-06-1)

- Structure : Saturated fatty acid ethyl ester.

- Key Differences: Lacks a heterocyclic ring but shares the ethyl ester group. Used as a non-polar solvent or lipid model in membrane studies, highlighting how ester chain length (C14 vs. ethyl) impacts hydrophobicity .

2-(1H-Pyrrol-2-ylmethylene)-Hydrazinecarboxylic Acid Ethyl Ester

Comparative Data Table

Biological Activity

5-Hydroxymethyl-pyrazine-2-carboxylic acid ethyl ester (HMPE) is an organic compound derived from pyrazine, notable for its unique functional groups that impart distinct chemical reactivity and biological activity. This article explores the biological activity of HMPE, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C8H10N2O3

- Molecular Weight : 174.18 g/mol

- Functional Groups : Hydroxymethyl, carboxylic acid, and ester groups.

The presence of these functional groups allows HMPE to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazine derivatives, including HMPE. For instance, research on related compounds has shown promising inhibitory effects against Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). Specific derivatives exhibited IC50 values as low as 0.69 μM, indicating significant antiviral activity .

Antiplatelet Aggregation

Research has also focused on the antiplatelet aggregation properties of pyrazine derivatives. Compounds similar to HMPE have demonstrated IC50 values ranging from 9.6 μM to 24.4 μM against platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .

Cytoprotective Effects

In vitro studies have indicated that HMPE may offer cytoprotective effects against oxidative stress. For example, certain pyrazine derivatives have shown protective effects on endothelial cells damaged by hydrogen peroxide, with EC50 values significantly lower than traditional protective agents .

The mechanism by which HMPE exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes or receptors, modulating their activity through hydrogen bonding facilitated by its hydroxymethyl and ester groups.

- Chemical Reactivity : The ability to undergo oxidation and reduction reactions allows HMPE to form active metabolites that could enhance its biological efficacy.

- Structural Modifications : The hydroxymethyl group provides a site for further functionalization, which can lead to the development of more potent derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 5-Hydroxymethyl-pyrazine-2-carboxylic acid methyl ester | - | Similar structural properties |

| 5-Methylpyrazine-2-carboxylic acid | - | Intermediate in lipid-lowering drugs |

| Cinnamate-pyrazine derivatives | 0.69 - 1.2 | Antiviral activity against HCV |

The comparison indicates that while HMPE shares structural similarities with other pyrazines, its unique hydroxymethyl group may confer distinct biological activities.

Case Studies and Research Findings

- Study on Antiviral Activity : A derivative of pyrazine was synthesized and tested against HCV RdRp with an IC50 value of 58 μM. This highlights the potential for developing antiviral agents based on pyrazine structures .

- Antiplatelet Aggregation Research : A series of new compounds were evaluated for their antiplatelet aggregation properties, where significant inhibition was noted compared to standard treatments .

- Cytoprotective Studies : Research demonstrated that certain pyrazine derivatives could protect endothelial cells from oxidative damage, suggesting a role in cardiovascular health .

Q & A

What are the most effective synthetic routes for 5-hydroxymethyl-pyrazine-2-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

A common method involves converting 5-methylpyrazine-2-carboxylic acid to its acid chloride using thionyl chloride, followed by esterification with ethanol . Alternative approaches include oxidation of substituted pyrazines (e.g., 2,5-dimethylpyrazine) with hydrogen peroxide and tungstate catalysts, as demonstrated in historical protocols . Yield optimization requires precise control of catalysts (e.g., tungstate vs. molybdate), temperature (typically 60–80°C for esterification), and purification steps (e.g., recrystallization from ethanol) .

How can researchers resolve contradictions in reported biological activity data for pyrazine derivatives?

Discrepancies often arise from ester group variations (methyl vs. ethyl) or substituent positions (e.g., chlorine at C-3 vs. C-6). For example, ethyl esters generally exhibit improved solubility compared to methyl esters, which may alter pharmacokinetic profiles . Systematic comparative studies using standardized assays (e.g., enzyme inhibition or cytotoxicity tests) and computational modeling (docking studies) are critical to isolate structural contributors to activity .

What functionalization strategies are viable for modifying the hydroxymethyl group in this compound?

The hydroxymethyl group can be oxidized to a carboxylic acid for further coupling or reduced to a methyl group using catalytic hydrogenation. Alternatively, it may undergo nucleophilic substitution with halides or sulfonates to introduce bioisosteres. Evidence from analogous pyrazine esters shows successful conversion to hydrazides via hydrazine hydrate reflux, enabling the synthesis of hydrazone derivatives for targeted drug discovery .

Which analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- NMR : To confirm esterification (δ 4.2–4.4 ppm for ethyl ester protons) and substitution patterns .

- IR Spectroscopy : For tracking carbonyl groups (C=O stretch at ~1700 cm⁻¹) and hydroxymethyl (O-H stretch at 3200–3600 cm⁻¹) .

- Mass Spectrometry : To verify molecular weight (e.g., 186.59 g/mol for the methyl ester analog) .

Chromatographic purity assessments (HPLC/GC) are mandatory for biological testing .

How do chlorine substituents influence the reactivity and bioactivity of pyrazine esters?

Chlorination at specific positions (e.g., C-3 or C-6) enhances electrophilicity, facilitating nucleophilic aromatic substitution. For instance, ethyl 3-chloro-5-methylpyrazine-2-carboxylate shows distinct reactivity in Suzuki couplings compared to non-chlorinated analogs . Chlorine also increases lipophilicity, potentially improving blood-brain barrier penetration in neuroactive compounds .

What experimental design considerations are critical for stability studies of this compound?

Stability under storage (2–8°C, inert atmosphere) and physiological conditions (pH 7.4 buffer) must be evaluated via accelerated degradation studies. Monitor hydrolysis of the ester group using LC-MS and track byproducts like free carboxylic acids. Pyrazine derivatives are prone to photodegradation; thus, light-protected vials are recommended .

What strategies mitigate toxicity risks during in vitro and in vivo studies?

- In vitro : Use low concentrations (≤10 µM) initially, with cytotoxicity screening (MTT assay) on primary cell lines.

- In vivo : Prioritize compounds with >98% purity (HPLC) to exclude toxic intermediates. Structural analogs with IARC-classified carcinogenic risks (e.g., nitro groups) should be avoided .

How can computational methods aid in predicting the pharmacological profile of this compound?

Molecular dynamics simulations and QSAR models can predict binding affinities to targets like kinases or GPCRs. For example, docking studies on pyrazine carboxylates have revealed interactions with ATP-binding pockets in kinase inhibitors . ADMET predictors (e.g., SwissADME) assess logP, solubility, and metabolic stability to prioritize candidates .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Key issues include:

- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation.

- Exothermic Reactions : Optimize cooling for steps like acid chloride formation to prevent runaway reactions .

- Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) are preferred for hydrogenation steps to enable reuse .

How can contradictory data on metabolic pathways be addressed?

Use isotopic labeling (e.g., deuterated analogs) to trace metabolites via LC-MS/MS. Comparative studies in multiple species (e.g., murine vs. human hepatocytes) identify species-specific metabolism. For example, ethyl esters are often hydrolyzed faster than methyl esters in human plasma, altering exposure levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.